カンレノン

概要

説明

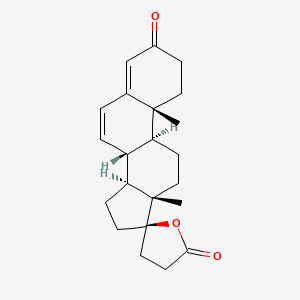

カンレノンは、スピロノラクトンと関連するスピロラクトン群のステロイド系抗ミネラルコルチコイドです。 イタリアやベルギーを含むヨーロッパでは利尿薬として使用されています . カンレノンは、スピロノラクトンの重要な活性代謝物であり、その治療効果に貢献しています .

科学的研究の応用

Canrenone has a wide range of scientific research applications. It is used in the treatment of primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism, such as heart failure . It has also been studied for its efficacy in treating COVID-19 patients, showing promising results in reducing the need for invasive ventilatory support and in-hospital mortality . Additionally, canrenone is used in trials studying the diagnostic of heart failure .

作用機序

カンレノンは、ミネラルコルチコイド受容体におけるアルドステロンの効果を阻害することにより、抗ミネラルコルチコイドとして作用します。 これにより、ナトリウムと水の排泄量が増加し、カリウムが保持されます . カンレノンはスピロノラクトンの活性代謝物であり、その効果の一部を担っていると考えられています .

Safety and Hazards

将来の方向性

The landscape of treatment of diseases like chronic heart failure is expected to change in the near future. The use of drugs like Canrenone will probably be incorporated in forthcoming guidelines and consensus statements of major organizations .

Relevant Papers

Several papers have been published on Canrenone. For example, a study titled “Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure” conducted a systematic review and network meta-analysis of randomized controlled trials . Another study titled “The Efficacy of the Mineralcorticoid Receptor Antagonist Canrenone in COVID-19 Patients” discussed the impact of Canrenone on COVID-19 patients .

生化学分析

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .

Metabolic Pathways

Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

準備方法

化学反応の分析

カンレノンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、テトラクロロ-p-ベンゾキノンなどの酸化剤や、ピリジン臭化水素酸などの触媒があります . これらの反応から生成される主な生成物には、17β-ヒドロキシ-3,5-ジエン-3-エトキシ-17α-プレグネン-21-カルボン酸-γ-ラクトンがあります .

科学研究への応用

カンレノンは、幅広い科学研究への応用があります。 これは、原発性アルドステロン症および心臓不全などの二次性アルドステロン症によって引き起こされる浮腫性状態の治療に使用されます . また、COVID-19患者の治療における有効性を研究されており、侵襲的な換気サポートの必要性と入院死亡率を低下させるという有望な結果を示しています . さらに、カンレノンは、心臓不全の診断を研究する試験で使用されています .

類似化合物との比較

カンレノンは、スピロノラクトンやエプレレノンなどの他のミネラルコルチコイド受容体拮抗薬と類似しています。 カンレノンは、スピロノラクトンよりも抗ミネラルコルチコイドとして強力であると報告されていますが、抗アンドロゲンとしては著しく弱く、効果も低いです . 一方、エプレレノンは、ミネラルコルチコイド受容体に対して高度に選択的であり、内分泌系の副作用はほとんどありません . その他の類似化合物には、利尿薬としても使用されるアミロライドやトリアムテレンなどがあります .

特性

| { "Design of the Synthesis Pathway": "Canrenone can be synthesized through a multi-step process starting from pregnenolone. The synthesis involves several chemical transformations such as oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydroxide (NaOH)", "Sodium periodate (NaIO4)", "Sodium borohydride (NaBH4)", "Acetic anhydride (Ac2O)", "Sodium acetate (NaOAc)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)", "Sodium carbonate (Na2CO3)", "Sulfuric acid (H2SO4)", "Benzene", "Chloroform (CHCl3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of pregnenolone to form 3β-hydroxy-5-pregnen-20-one", "Reaction conditions: NaIO4, NaHCO3, H2O", "Step 2: Reduction of 3β-hydroxy-5-pregnen-20-one to form 3β-hydroxy-5-pregnen-20-one-20-carboxylic acid", "Reaction conditions: NaBH4, Ac2O, NaOAc", "Step 3: Cyclization of 3β-hydroxy-5-pregnen-20-one-20-carboxylic acid to form 17-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid", "Reaction conditions: MeOH, HCl", "Step 4: Reduction of 17-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid to form 17-hydroxy-3-oxo-4,5-epoxypregn-20-ene-21-carboxylic acid", "Reaction conditions: NaBH4, Et2O", "Step 5: Acid-catalyzed ring opening of 17-hydroxy-3-oxo-4,5-epoxypregn-20-ene-21-carboxylic acid to form canrenone", "Reaction conditions: H2SO4, benzene/CHCl3, NaCl" ] } | |

CAS番号 |

976-71-6 |

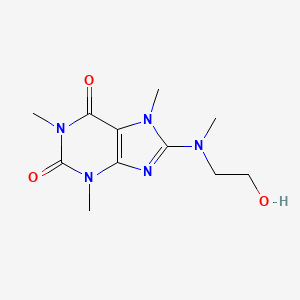

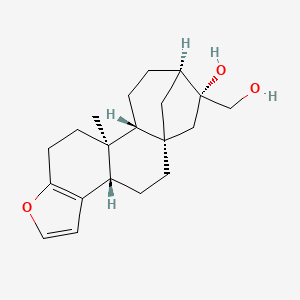

分子式 |

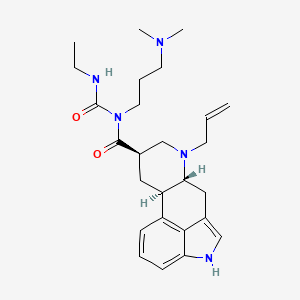

C22H28O3 |

分子量 |

340.5 g/mol |

IUPAC名 |

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |

InChIキー |

UJVLDDZCTMKXJK-GMTJQTPWSA-N |

異性体SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

正規SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

外観 |

Solid powder |

melting_point |

150 °C |

| 976-71-6 | |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |

製品の起源 |

United States |

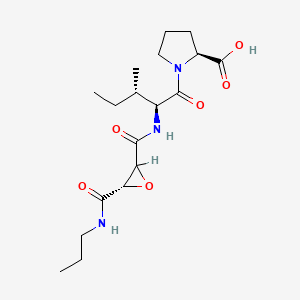

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。